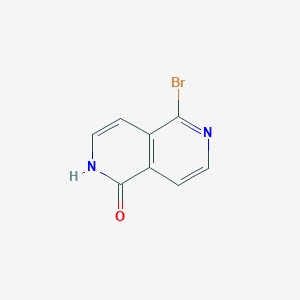

![molecular formula C12H13BrO3 B597472 2-[2-(溴甲基)苯基]-3-甲氧基丙-2-烯酸甲酯 CAS No. 107048-59-9](/img/structure/B597472.png)

2-[2-(溴甲基)苯基]-3-甲氧基丙-2-烯酸甲酯

概述

描述

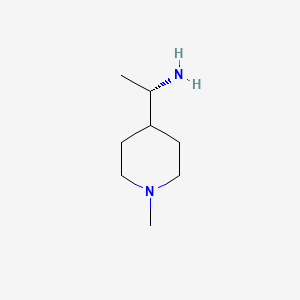

“Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate” is a propionic acid derivative . It is an intermediate in the synthesis of metabolites of the agricultural fungicide Kresoxim-methyl .

Synthesis Analysis

The synthesis of this compound could involve multiple steps. A practical method of four-step synthesis towards novel antifungals is presented, where a commercially available pesticide and pharmacology intermediate, (E)-methyl 2- (2- (bromomethyl)phenyl)-2- (methoxyimino)acetate (1), was used as starting material .Molecular Structure Analysis

The molecular formula of this compound is C11H12BrNO3 . The InChI string representation is InChI=1S/C11H12BrNO3/c1-15-11(14)10(13-16-2)9-6-4-3-5-8(9)7-12/h3-6H,7H2,1-2H3/b13-10+ .Physical And Chemical Properties Analysis

The molecular weight of this compound is 286.12 g/mol . Other physical and chemical properties such as density, boiling point, and enthalpy of vaporization are not explicitly mentioned in the search results.科学研究应用

金属介导反应

2-溴甲基丙-2-烯酸甲酯用于金属介导反应。例如,它在水性条件下与其 Sn 和 Zn 配合物与苯甲醛和水杨醛反应,形成高产率的 α-亚甲基-γ-内酯。该过程在复杂有机分子的合成中非常重要 (Drewes 等,1995)。

表面增强拉曼光谱研究

该化合物已使用表面增强拉曼光谱 (SERS) 研究其表面几何形状。此类研究对于理解各种化学过程中的分子取向和相互作用至关重要 (Sajan 等,2008)。

杂环系统合成

它被用作合成杂环系统(如 3-氨基-4H-吡啶并[1,2-a]嘧啶-4-酮和相关化合物)的试剂。这些系统在药物和有机化学中具有各种应用 (Selič 等,1997)。

非线性光学材料研究

该化合物已被分析其在非线性光学材料中的潜力。已经进行了振动光谱分析和量子计算以了解其特性,这对于开发具有特定光学特性的新材料至关重要 (Sajan 等,2005)。

有机合成

它在有机合成过程中发挥作用,例如 Baylis-Hillman 反应和从非蛋白氨基酸合成 β-内酰胺。这些过程对于在不同领域具有潜在应用的各种有机化合物的产生非常重要 (Basavaiah 等,2000;Buchholz & Hoffmann,1991)。

未来方向

作用机制

Mode of Action

Bromomethyl groups are often used in organic synthesis for their electrophilic properties, which allow them to participate in various reactions .

Biochemical Pathways

It’s possible that it may be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

属性

IUPAC Name |

methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUDGDSNHPKOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694114 | |

| Record name | Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate | |

CAS RN |

107048-59-9 | |

| Record name | Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide](/img/structure/B597400.png)

![tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B597403.png)